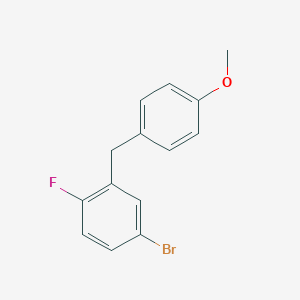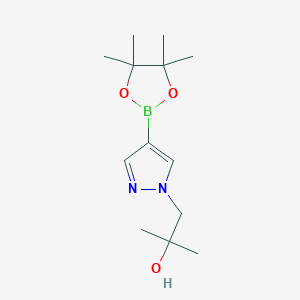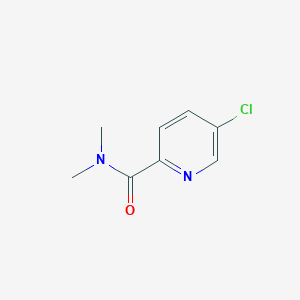![molecular formula C14H28Cl2N2 B1396794 {[3-(2-氨基乙基)-5-甲基-1-金刚烷基]-甲基}胺二盐酸盐 CAS No. 1332528-78-5](/img/structure/B1396794.png)
{[3-(2-氨基乙基)-5-甲基-1-金刚烷基]-甲基}胺二盐酸盐
描述
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride (hereinafter referred to as “the compound”) is a synthetic organic compound with the chemical formula C12H23NCl2. It is a colorless to yellowish-white crystalline powder that is soluble in water and ethanol. The compound has a variety of applications in scientific research, including use as a catalyst and reagent in organic synthesis. It has also been studied for its biochemical and physiological effects on various biological systems.
科学研究应用
合成和结构研究
- N-和 S-烷基化研究:El-Emam 和 Lehmann(1997 年)的一项研究探索了 3-(1-金刚烷基)-4-甲基-1,2,4-三唑-5-硫醇与 2-氨基乙基氯化物的烷基化,得到 S-(2-氨基乙基) 衍生物和 N-(2-氨基乙基) 衍生物 (El-Emam 和 Lehmann,1997 年).
- β-氨基酮的合成:Makarova 等人(2002 年)通过 Mannich 反应合成了 4-(1-金刚烷基)-1-氨基丁烷-3-酮盐酸盐,这与金刚烷基胺的化学结构和合成方法有关 (Makarova 等人,2002 年).
化学反应和改性
- N-甲基-N'-(2-吗啉基乙基)邻氨甲酰胺的形成:Borkenhagen 等人(1996 年)报道了 N-甲基-N'-(2-吗啉基乙基)邻氨甲酰胺和 N-甲基-N'-(1-金刚烷基)邻氨甲酰胺的合成,证明了金刚烷基胺与其他化学化合物的相互作用 (Borkenhagen 等人,1996 年).
生物活性研究
- 抗菌和抗炎活性:Al-Abdullah 等人(2014 年)研究了某些 S-取代和 N-取代的 5-(1-金刚烷基)-1,2,4-三唑-3-硫醇的抗菌和抗炎活性,显示了金刚烷基衍生物的潜在生物活性 (Al-Abdullah 等人,2014 年).
药物研究
- 荧光杂环氨金刚烷的合成:Joubert 等人(2011 年)合成了荧光杂环金刚烷胺,旨在开发神经学检测的新型配体。这些衍生物表现出多功能的神经保护活性,表明金刚烷基胺在药物应用中的潜力 (Joubert 等人,2011 年).
聚合物化学
- 具有金刚烷功能的聚(甲基丙烯酸甲酯):Kavitha 和 Singha(2009 年)的一项研究涉及通过原子转移自由基聚合制备带有氨基金刚烷基团的聚(甲基丙烯酸甲酯)。这突出了金刚烷基胺在开发具有特定功能的聚合物中的应用 (Kavitha 和 Singha,2009 年).
作用机制
The environment can influence the action of a compound in several ways. Factors such as pH, temperature, and the presence of other substances can affect the stability, solubility, and reactivity of the compound .
Pharmacokinetics, which refers to how the body processes a drug, is influenced by factors such as absorption, distribution, metabolism, and excretion . These processes can be affected by the chemical properties of the compound, as well as physiological factors such as the patient’s age, sex, health status, and genetic makeup .
生化分析
Biochemical Properties
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as sphingosine kinase 2 (SphK2), where it acts as an inhibitor . This interaction is crucial as SphK2 is involved in the regulation of sphingosine-1-phosphate (S1P) levels, a lipid signaling molecule that influences numerous cellular processes. The compound’s interaction with SphK2 highlights its potential in modulating lipid signaling pathways.
Cellular Effects
The effects of {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride on various cell types and cellular processes are profound. In human leukemia U937 cells, the compound has been observed to accumulate within the cells, leading to a suppression of S1P levels . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism. By inhibiting SphK2, the compound can alter the balance of pro-apoptotic and anti-apoptotic signals, potentially influencing cell survival and proliferation.
Molecular Mechanism
At the molecular level, {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. Its inhibition of SphK2 involves binding to the enzyme’s active site, preventing the phosphorylation of sphingosine to S1P . This inhibition disrupts the S1P signaling pathway, leading to changes in gene expression and cellular responses. Additionally, the compound may influence other signaling pathways through indirect effects on lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride have been studied over various time periods. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies in vitro have shown sustained inhibition of SphK2 activity and consistent suppression of S1P levels . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for prolonged experimental use.
Dosage Effects in Animal Models
The effects of {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits SphK2 without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings indicate a threshold for safe and effective use, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride is involved in metabolic pathways related to lipid signaling. It interacts with enzymes such as SphK2, influencing the conversion of sphingosine to S1P . This interaction affects metabolic flux and the levels of various metabolites within the cell. The compound’s impact on lipid metabolism underscores its potential in modulating cellular signaling networks.
Transport and Distribution
Within cells and tissues, {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. Its lipophilic nature facilitates its accumulation in cellular membranes, where it can interact with membrane-associated enzymes such as SphK2 . This localization is critical for its inhibitory effects on lipid signaling pathways.
Subcellular Localization
The subcellular localization of {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride is primarily within cellular membranes, particularly those associated with the endoplasmic reticulum and Golgi apparatus . This localization is driven by its lipophilic properties and potential targeting signals within its structure. The compound’s presence in these compartments is essential for its activity and function in modulating lipid signaling and metabolism.
属性
IUPAC Name |
2-[3-(aminomethyl)-5-methyl-1-adamantyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.2ClH/c1-12-4-11-5-13(7-12,2-3-15)9-14(6-11,8-12)10-16;;/h11H,2-10,15-16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCUWQRBLESKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(5-Iodo-2-methylphenyl)carbonyl]morpholine](/img/structure/B1396713.png)
![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)

![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)

![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)




